![molecular formula C14H12O B12896022 1,8-Dimethyldibenzo[b,d]furan CAS No. 7396-53-4](/img/structure/B12896022.png)
1,8-Dimethyldibenzo[b,d]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Dimethyldibenzo[b,d]furan is an organic compound belonging to the dibenzofuran family Dibenzofurans are heterocyclic aromatic compounds consisting of two benzene rings fused to a central furan ring The compound is characterized by the presence of two methyl groups at the 1 and 8 positions of the dibenzofuran structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,8-Dimethyldibenzo[b,d]furan can be synthesized through several methods. One common approach involves the O-arylation of substituted phenols followed by cyclization of diaryl ethers. This method typically requires the use of metal catalysts such as palladium or copper to facilitate the formation of the dibenzofuran core .
Another method involves the use of substituted biphenyls, which undergo cyclization to form the dibenzofuran structure. This approach also often employs metal catalysts and can be carried out under various reaction conditions, including high temperatures and the presence of strong acids or bases .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes may also incorporate additional steps for purification and isolation of the compound to meet specific quality standards.
Análisis De Reacciones Químicas
Types of Reactions
1,8-Dimethyldibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the dibenzofuran structure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized dibenzofurans with different substituents at the 1 and 8 positions .
Aplicaciones Científicas De Investigación
1,8-Dimethyldibenzo[b,d]furan has several scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives have shown potential as anticancer agents due to their ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: Dibenzofuran derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs) due to their unique electronic properties.
Biological Research: The compound has been studied for its antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Mecanismo De Acción
The mechanism of action of 1,8-Dimethyldibenzo[b,d]furan depends on its specific application. In medicinal chemistry, the compound may exert its effects by inhibiting enzymes such as tyrosine kinases or other molecular targets involved in cell signaling pathways. This inhibition can lead to the disruption of cellular processes essential for cancer cell survival and proliferation .
Comparación Con Compuestos Similares
1,8-Dimethyldibenzo[b,d]furan can be compared with other dibenzofuran derivatives, such as:
3,9-Dimethyldibenzo[b,d]furan-1,7-diol: This compound has similar structural features but different functional groups, leading to distinct chemical properties and biological activities.
Usnic Acid: A naturally occurring dibenzofuran derivative with significant antimicrobial and anticancer properties.
Propiedades
Número CAS |
7396-53-4 |
|---|---|
Fórmula molecular |
C14H12O |
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
1,8-dimethyldibenzofuran |
InChI |
InChI=1S/C14H12O/c1-9-6-7-12-11(8-9)14-10(2)4-3-5-13(14)15-12/h3-8H,1-2H3 |
Clave InChI |
XIZKTHMWPNUZMF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC3=CC=CC(=C32)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


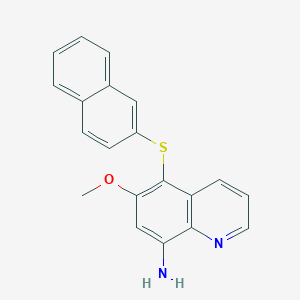
![4-Chloro-2,6-dimethyl-8-(2-methylpropyl)imidazo[1,5-a]pyrimidine](/img/structure/B12895949.png)
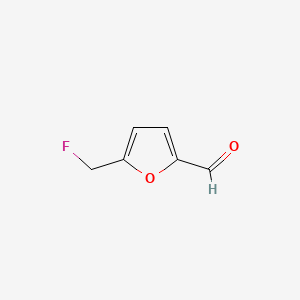
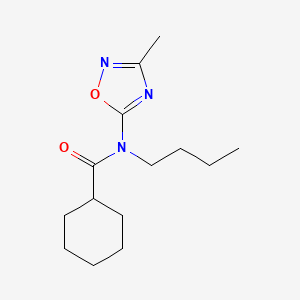
![Ethanol, 2,2'-[(1H-benzotriazol-1-ylmethyl)imino]bis-](/img/structure/B12895960.png)
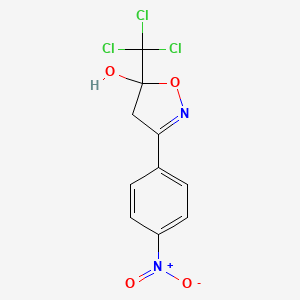

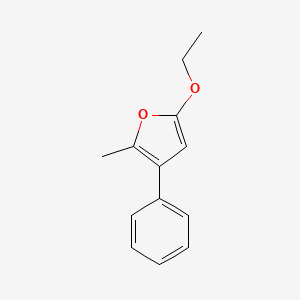
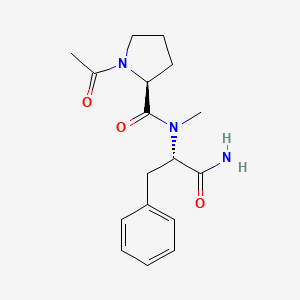

![N-[(3S)-2,5-Dioxooxolan-3-yl]benzamide](/img/structure/B12895998.png)
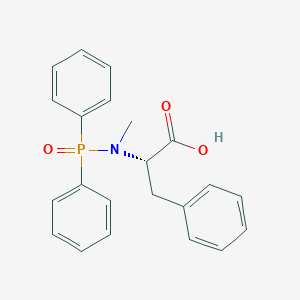
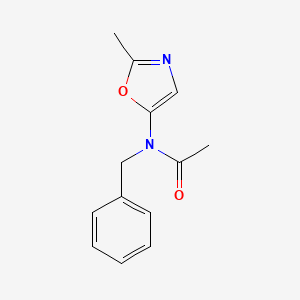
![8-Methyl-1,6-dipropylimidazo[1,5-d][1,2,4]triazin-4(3H)-one](/img/structure/B12896016.png)
